molecular formula C19H18ClN3O2S B3007959 (2-Chlorophenyl)(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone CAS No. 1795442-62-4

(2-Chlorophenyl)(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone

Cat. No.: B3007959
CAS No.: 1795442-62-4
M. Wt: 387.88
InChI Key: BQDISXRMJNDOHI-UHFFFAOYSA-N
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Description

(2-Chlorophenyl)(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C19H18ClN3O2S and its molecular weight is 387.88. The purity is usually 95%.
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Scientific Research Applications

Structural Analysis and Isomorphism

  • Research on similar compounds, like methyl- and chloro-substituted small heterocyclic analogues, including thiophene derivatives, has shown their ability to obey the chlorine-methyl exchange rule. These structures often exhibit extensive disorder, which impacts the quality of structural descriptions and can affect data-mining procedures in chemical databases (Swamy et al., 2013).

Synthesis and Characterization

  • Novel compounds similar to the queried chemical, such as (4-amino-2-(phenylamino)thiazol-5-yl)(thiophene-2-yl)methanone, have been synthesized and characterized using various techniques like UV, IR, NMR, and mass spectrometry. These studies include density functional theory calculations for structural optimization and vibrational spectra interpretation (Shahana & Yardily, 2020).

Non-Covalent Interactions and Supramolecular Architecture

  • Studies on (5-chloro-2-((3-phenyl-1,2,4-oxadiazol-5-yl)methoxy)phenyl)methanone derivatives, which are structurally related, have focused on understanding the role of non-covalent interactions like lone pair-π interaction and halogen bonding in their supramolecular architectures. These interactions are vital for stabilizing molecular conformations and influencing the crystal packing of these derivatives (Sharma et al., 2019).

Antibacterial Activity

  • Research on derivatives of 1,2,4-oxadiazole, which are structurally similar to the compound , has shown significant antibacterial activity. These studies involve synthesizing various derivatives and testing their minimum inhibitory concentration against different bacterial strains (Rai et al., 2010).

Anticancer and Antimicrobial Potential

  • Synthesis and characterization of compounds like 3-Chlorophenyl (1-(5-phenyl-1,3,4-oxadiazol-2-yl) indolizin-3-yl) methanone derivatives have been conducted to explore their anticancer, antibacterial, and antifungal activities. These compounds have shown potential in inhibiting the growth of cancer cell lines and pathogenic bacteria and fungi (Mahanthesha G et al., 2021).

Enzyme Inhibitory Activity

  • Thiophene-based heterocyclic compounds have been evaluated for their enzyme inhibitory activities against enzymes like acetylcholinesterase, butyrylcholinesterase, and glutathione S-transferase. Molecular docking studies of these compounds have revealed significant interactions at enzyme active sites, suggesting their potential as enzyme inhibitors (Cetin et al., 2021).

Crystal Structure Analysis

  • Studies on adducts comprising chlorophenyl and piperidinyl substituents, similar in structure to the compound , have provided insights into crystal structure, including dihedral angles and molecular conformations. These studies are crucial for understanding the chemical behavior and reactivity of such compounds (Revathi et al., 2015).

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. Compounds with similar structures have been found to inhibit enzymes like 11 β-hydroxysteroid dehydrogenase type 1 .

Future Directions

Future research could involve synthesizing the compound and testing its biological activity. If it shows promising activity, it could be further optimized through medicinal chemistry techniques .

Properties

IUPAC Name

(2-chlorophenyl)-[3-[(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN3O2S/c20-16-6-2-1-5-15(16)19(24)23-8-3-4-13(11-23)10-17-21-18(22-25-17)14-7-9-26-12-14/h1-2,5-7,9,12-13H,3-4,8,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQDISXRMJNDOHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CC=CC=C2Cl)CC3=NC(=NO3)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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